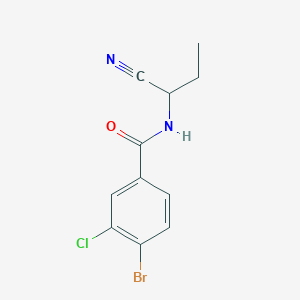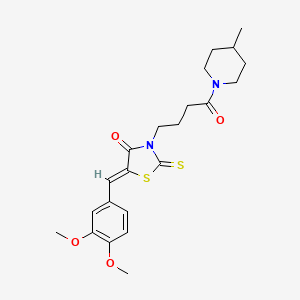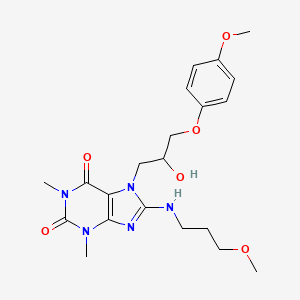
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N5O6 and its molecular weight is 447.492. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Chemical Behavior
The compound exhibits a complex structure with a purine fused-ring skeleton, demonstrating statistical disorder within the hydroxy group. It's stabilized by a network of intermolecular hydrogen bonds, with the conformation of its substituent determined by an O-H...N intramolecular hydrogen bond. This molecular architecture suggests its potential for further chemical modification and application in materials science or as a scaffold in drug development (Karczmarzyk et al., 1995).
Biological Activity
Research has explored the analgesic activity of derivatives with a similar purine structure, highlighting their significant analgesic and anti-inflammatory properties. This indicates the potential for the compound to serve as a precursor or model in the synthesis of new analgesic agents (Zygmunt et al., 2015). Moreover, studies on related structures have identified strong antiarrhythmic and hypotensive activity, suggesting cardiovascular applications (Chłoń-Rzepa et al., 2004).
Chemical Synthesis and Modifications
The compound's structure allows for various chemical reactions and modifications. For instance, its derivatives have been synthesized through reactions with aniline, o-phenylenediamine, and o-aminophenol, leading to compounds with potential applications in medicinal chemistry and material science (Pimenova et al., 2003). Additionally, its interaction with glycerol epichlorohydrin under specific conditions has resulted in a range of derivatives, indicating its versatility in chemical synthesis (Kremzer et al., 1981).
Potential for Novel Drug Development
The compound's framework has been explored in the design of new psychotropic agents, demonstrating affinity and activity towards serotonin receptors. This underlines its utility in developing new treatments for mental health disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013).
Material Science and Photophysical Properties
In material science, related structures have been utilized in the synthesis of photochromic materials and biologically active natural products, showcasing the compound's potential application in developing new materials with unique optical properties (Rawat et al., 2006).
Propriétés
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O6/c1-24-18-17(19(28)25(2)21(24)29)26(20(23-18)22-10-5-11-30-3)12-14(27)13-32-16-8-6-15(31-4)7-9-16/h6-9,14,27H,5,10-13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLVNGYDDYNNID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCOC)CC(COC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

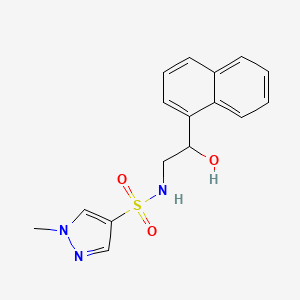
![N-cyclohexyl-2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetamide](/img/structure/B2473361.png)
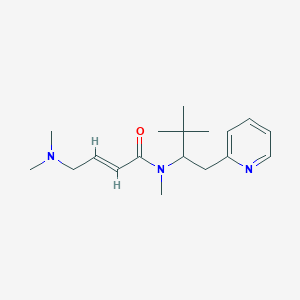
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3-chloro-4-fluorobenzenesulfonamido)propanoate](/img/structure/B2473363.png)
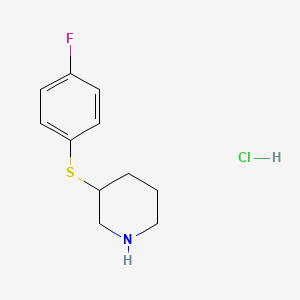

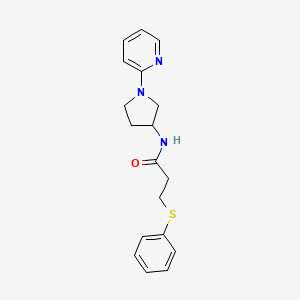
![3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2473369.png)

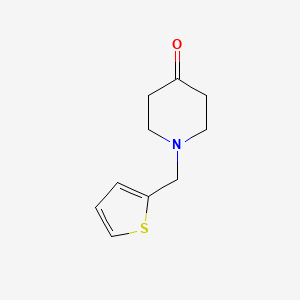
![3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2473378.png)
![5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2473380.png)
